(三异丙氧基甲硅烷基)甲基氯

描述

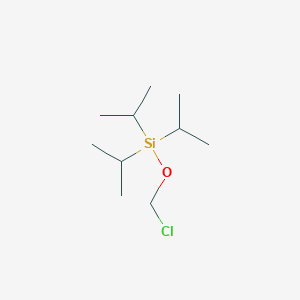

“(Triisopropylsiloxy)methyl chloride”, also known as TOMCl or (Chloromethoxy)triisopropylsilane, is a chemical compound with the molecular formula C10H23ClOSi . It is used as a fluoride-labile 2′-O-protecting group for RNA oligonucleotide synthesis .

Synthesis Analysis

The synthesis of “(Triisopropylsiloxy)methyl chloride” involves a reaction with triisopropylsilanol. In a 500 ml reaction flask, 174 g of triisopropylsilanol is added and stirred. The mixture is cooled to -10 0 ° C, and 31.5 g of paraformaldehyde is added, followed by 44 g of HCl. After the paraformaldehyde solid disappears, the reaction is completed. The crude product of (isopropoxysilyl) methyl chloride is obtained through vacuum distillation at a temperature controlled to be 120 ° C or below .Molecular Structure Analysis

The molecular structure of “(Triisopropylsiloxy)methyl chloride” is represented by the InChI string:InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 . The Canonical SMILES representation is CC(C)SiC)(C(C)C)OCCl . Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “(Triisopropylsiloxy)methyl chloride” is a reaction with triisopropylsilanol in the presence of paraformaldehyde and HCl. After the paraformaldehyde solid disappears, the reaction is completed .Physical And Chemical Properties Analysis

“(Triisopropylsiloxy)methyl chloride” has a predicted boiling point of 217.1±13.0 °C and a density of 0.96 g/mL at 20 °C . It is a clear, colorless liquid .科学研究应用

Protection/Deprotection Reagents

“(Triisopropylsiloxy)methyl chloride” is used as a protection/deprotection reagent . In organic chemistry, protecting groups are functional groups that are temporarily added to molecules to stop unwanted reactions from occurring in certain locations. Once the desired reactions have taken place elsewhere in the molecule, the protecting groups can be removed (deprotected).

RNA Oligonucleotide Synthesis

This compound serves as a fluoride-labile 2′-O-protecting group for RNA oligonucleotide synthesis . In this context, “fluoride-labile” means that the protecting group can be removed by using a fluoride ion. This is particularly useful in the synthesis of RNA oligonucleotides, which are short RNA molecules. They are crucial in research and therapeutic applications.

Material Science

In the field of material science, “(Triisopropylsiloxy)methyl chloride” can be used in the synthesis of various silicon-based materials . Silicon-based materials have a wide range of applications, including in semiconductors, solar cells, and many types of high-performance materials.

Chemical Synthesis

“(Triisopropylsiloxy)methyl chloride” is used in chemical synthesis . It can act as a reagent in various chemical reactions, contributing to the formation of new compounds.

Chromatography

In chromatography, a technique used to separate mixtures, “(Triisopropylsiloxy)methyl chloride” can be used as a reagent . It can help in the analysis and purification of substances.

Pharmaceutical Grade Applications

“(Triisopropylsiloxy)methyl chloride” can be used in pharmaceutical grade applications . It can be used in the synthesis of pharmaceuticals, particularly in the creation of certain types of drugs.

作用机制

Target of Action

(Triisopropylsiloxy)methyl chloride, also known as TOMCl, is primarily used as a protecting group in the synthesis of RNA oligonucleotides . Its primary target is the 2’-hydroxyl group in the ribose sugar of the RNA molecule .

Mode of Action

TOMCl acts by attaching to the 2’-hydroxyl group of the ribose sugar in RNA, thereby protecting it from unwanted reactions during the synthesis process . This protection is crucial for the successful synthesis of RNA oligonucleotides. The protection can be removed later by the application of fluoride ions .

Biochemical Pathways

It plays a crucial role in theRNA oligonucleotide synthesis pathway by protecting the 2’-hydroxyl group and ensuring the correct formation of the RNA molecule .

Pharmacokinetics

ItsADME properties would likely depend on factors such as its concentration, the specific conditions under which it is used, and the presence of other substances in the reaction mixture .

Result of Action

The primary result of TOMCl’s action is the successful synthesis of RNA oligonucleotides with the correct sequence and structure . By protecting the 2’-hydroxyl group, TOMCl helps to prevent unwanted side reactions and ensure that the RNA molecule is synthesized correctly .

Action Environment

The action of TOMCl is influenced by various environmental factors. For instance, it is typically used in an inert atmosphere and stored in a freezer under -20°C . These conditions help to maintain the stability and efficacy of TOMCl. Furthermore, the reaction conditions, such as temperature and pH, can also impact the effectiveness of TOMCl .

安全和危害

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

未来方向

The growing interest in 3-methylcytidine (m3C) originates from the recent discoveries of m3C modified tRNAs in humans as well as its intensively debated occurrence in mRNA . The use of “(Triisopropylsiloxy)methyl chloride” as a protecting group for the 2’-OH of ribonucleosides in oligoribonucleotide synthesis could be crucial in further studies of these modifications .

属性

IUPAC Name |

chloromethoxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZFQLUYDBIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585022 | |

| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

217300-17-9 | |

| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)